3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline
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Overview
Description
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, trifluoromethyl, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization: The intermediate formed undergoes cyclization with an appropriate reagent to form the quinazoline core.
Bromination: The final step involves the bromination of the quinazoline core using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and quinazoline rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Used in drug design and medicinal chemistry.
1,5-Naphthyridines: Exhibits a variety of biological activities and is used in medicinal chemistry.
Uniqueness
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline is unique due to the presence of the bromine and trifluoromethyl groups, which enhance its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H11BrF3N3 |
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Molecular Weight |
334.13 g/mol |
IUPAC Name |
3-bromo-2-methyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C12H11BrF3N3/c1-6-9(13)11-17-8-5-3-2-4-7(8)10(12(14,15)16)19(11)18-6/h2-5H2,1H3 |
InChI Key |
PTPAGWAZNXCNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3CCCCC3=NC2=C1Br)C(F)(F)F |
Origin of Product |
United States |
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